2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid is a heterocyclic compound that contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a ligand to stabilize the copper catalyst . The reaction can be carried out in various solvents, including acetonitrile and water, and typically requires temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using more cost-effective and environmentally friendly solvents and catalysts. For example, replacing 1,4-dioxane with acetonitrile and using copper(II) oxide instead of more expensive copper(I) catalysts . The reaction conditions are adjusted to ensure high yield and purity of the product, which is then isolated by crystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the butanoic acid moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, coordination to metal ions, and π-π stacking interactions . The specific pathways affected depend on the biological context and the particular target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-(2-methyl-2H-1,2,3-triazol-4-yl)pyridin-2-amine
- 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
Uniqueness
2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid is unique due to its specific substitution pattern on the triazole ring and the presence of the butanoic acid moiety. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-(2-methyltriazol-4-yl)butanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-3-5(7(11)12)6-4-8-10(2)9-6/h4-5H,3H2,1-2H3,(H,11,12) |
InChI Key |
KNLKPKIRQCAKJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NN(N=C1)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.